ODBG-P-RVn
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ODBG-P-RVn is an orally available, lipid-modified monophosphate prodrug of the remdesivir parent nucleoside (GS-441524). This compound has shown broad-spectrum antiviral activity, making it a significant candidate for treating various viral infections, including those caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and other viruses of public health concern .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ODBG-P-RVn involves the lipid modification of the monophosphate form of GS-441524. The process typically includes:
Lipid Modification: This step involves attaching a lipid moiety to the monophosphate group of GS-441524 to enhance its oral bioavailability and stability.
Phosphorylation: The nucleoside GS-441524 is phosphorylated to form the monophosphate derivative.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process would be optimized for cost-effectiveness and scalability, incorporating advanced purification and analytical techniques.
Análisis De Reacciones Químicas
Types of Reactions
ODBG-P-RVn undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release the active nucleoside monophosphate.
Oxidation and Reduction: These reactions can modify the lipid moiety or the nucleoside itself, potentially affecting its activity and stability.
Substitution: The lipid moiety can be substituted with other functional groups to alter its pharmacokinetic properties.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using water or aqueous buffers.
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products
The primary product of hydrolysis is the active nucleoside monophosphate, which can further undergo phosphorylation to form the triphosphate, the active antiviral agent.
Aplicaciones Científicas De Investigación
ODBG-P-RVn has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid-modified nucleosides and their properties.
Biology: Investigated for its antiviral activity against a variety of viruses, including SARS-CoV-2, Ebola, and Nipah viruses
Medicine: Potential therapeutic for treating viral infections, particularly those requiring oral administration.
Industry: Could be developed into a commercial antiviral drug, offering an alternative to intravenous remdesivir.
Mecanismo De Acción
ODBG-P-RVn exerts its effects by being converted into the active triphosphate form within cells. This active form inhibits the viral RNA-dependent RNA polymerase, a crucial enzyme for viral replication. By blocking this enzyme, this compound effectively halts the replication of the virus, thereby reducing viral load and disease severity .
Comparación Con Compuestos Similares
Similar Compounds
Remdesivir (GS-5734): An intravenous antiviral drug with a similar mechanism of action but limited to hospital settings due to its administration route.
GS-441524: The parent nucleoside of remdesivir, also showing antiviral activity but with lower potency compared to ODBG-P-RVn.
Uniqueness
This compound is unique due to its lipid modification, which enhances its oral bioavailability and stability, making it a more practical option for outpatient treatment compared to remdesivir .
Propiedades
Fórmula molecular |
C40H62N5O9P |
---|---|
Peso molecular |
787.9 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl [(2R)-3-octadecoxy-2-phenylmethoxypropyl] hydrogen phosphate |
InChI |
InChI=1S/C40H62N5O9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25-50-27-33(51-26-32-21-18-17-19-22-32)28-52-55(48,49)53-29-35-37(46)38(47)40(30-41,54-35)36-24-23-34-39(42)43-31-44-45(34)36/h17-19,21-24,31,33,35,37-38,46-47H,2-16,20,25-29H2,1H3,(H,48,49)(H2,42,43,44)/t33-,35-,37-,38-,40+/m1/s1 |
Clave InChI |
JWTGVUMJEVOXGW-RTZKIGCUSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OCC4=CC=CC=C4 |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.